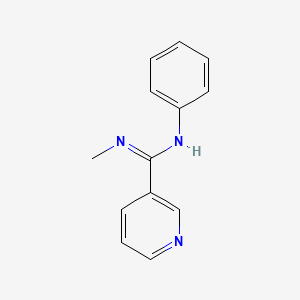
ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound with a variety of applications in scientific research. Its structure combines several functional groups which give it unique properties and reactivity, making it a subject of interest in multiple scientific fields including chemistry, biology, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate typically involves multi-step organic synthesis techniques. The key steps often include:
Formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable precursor.
Coupling the 1,2,4-oxadiazole derivative with an aromatic compound such as toluene under catalytic conditions.
Construction of the dihydroquinazolinone scaffold through cyclization involving an appropriate amine.
Esterification of the carboxylic acid derivative to yield the final ethyl benzoate ester.
Industrial Production Methods
Industrial production methods may involve the optimization of the above synthetic routes to increase yield and purity. This may include high-throughput catalytic processes, continuous flow synthesis, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may be carried out using agents like lithium aluminum hydride, which can target various functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups and reagents involved.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, nucleophiles such as amines and alcohols.
Major Products
Major products depend on the type of reaction and conditions:
Reduction: : Leads to the formation of more hydrogenated or simpler compounds like alcohols or amines.
Substitution: : Produces derivatives where specific atoms or groups are replaced by others, leading to a variety of substituted products.
科学的研究の応用
Ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate finds applications across several domains:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Explored for its potential interactions with biological macromolecules.
Medicine: : Investigated for pharmacological activities such as anti-inflammatory, antibacterial, and anticancer properties.
Industry: : Potential use in the development of materials with specific chemical properties.
作用機序
The specific mechanism of action can vary based on its application. In pharmacology, for instance, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets often involve the inhibition or activation of enzymes, modulation of signaling pathways, or binding to specific biomolecules to exert its effects.
類似化合物との比較
Similar Compounds
Ethyl 2-(2,4-dioxo-1-((4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
Ethyl 2-(2,4-dioxo-1-((3-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
Uniqueness
The uniqueness of ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate lies in its specific structural combination of functional groups, which influences its reactivity and potential applications. Its unique interactions in biological systems and diverse range of chemical reactions make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
1206999-33-8 |
|---|---|
分子式 |
C27H22N4O5 |
分子量 |
482.496 |
IUPAC名 |
ethyl 2-[1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C27H22N4O5/c1-3-35-26(33)20-9-5-7-11-22(20)31-25(32)19-8-4-6-10-21(19)30(27(31)34)16-23-28-24(29-36-23)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3 |
InChIキー |
WDPNUZOAKOBUPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


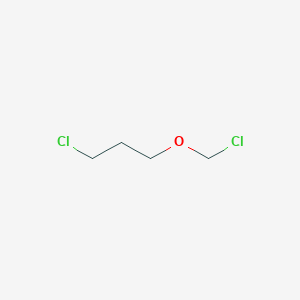
![3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2846450.png)
![methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846451.png)
![3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846453.png)
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846454.png)
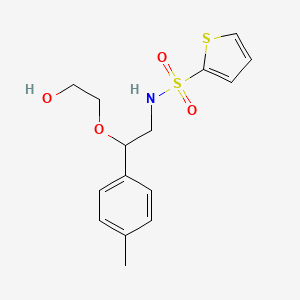
![3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2846456.png)
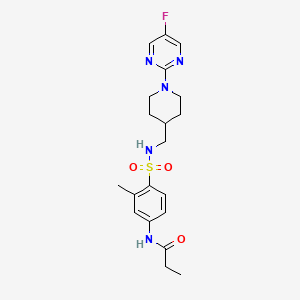
![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)
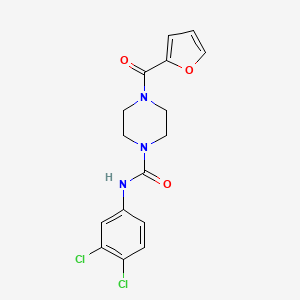
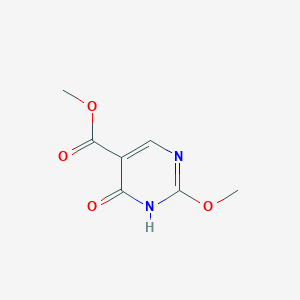
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)
![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)
